

In-Depth Technical Guide: Thiol-PEG3-Phosphonic Acid

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Compound of Interest

Compound Name: Thiol-PEG3-phosphonic acid

Cat. No.: B611345

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CAS Number: 1360716-36-4

An Essential Tool for Bioconjugation and Targeted Drug Delivery

Thiol-PEG3-phosphonic acid is a heterobifunctional linker molecule integral to advancements in biomedical research and drug development. Its unique architecture, featuring a terminal thiol group, a hydrophilic triethylene glycol (PEG3) spacer, and a phosphonic acid moiety, provides researchers with a versatile tool for a range of applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and the functionalization of nanoparticles for targeted drug delivery. This guide offers a comprehensive overview of its properties, synthesis, and key experimental protocols.

Physicochemical Properties

A clear understanding of the physicochemical properties of **Thiol-PEG3-phosphonic acid** is crucial for its effective application. The following table summarizes its key quantitative data.



Property	Value	Source(s)
CAS Number	1360716-36-4	[1][2][3]
Molecular Formula	C8H19O6PS	[1][2]
Molecular Weight	274.27 g/mol	[1][2]
Purity	Typically ≥95% or ≥98%	[1][2][3]
Appearance	Solid Powder	[2]
Storage	Sealed in dry conditions at 2-8°C or -20°C for long-term storage.	[1][2]

Core Applications

The distinct functional groups of **Thiol-PEG3-phosphonic acid** dictate its primary applications in the fields of targeted therapy and nanotechnology.

PROTAC Linker

Thiol-PEG3-phosphonic acid serves as a flexible linker in the synthesis of PROTACs.[4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6][7] The PEG3 linker provides the necessary spatial orientation for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Nanoparticle Functionalization

The thiol group of the linker readily forms a strong covalent bond with the surface of gold nanoparticles, while the phosphonic acid group can be used for further conjugation or to improve the biocompatibility of the nanoparticles.[8] This functionalization is critical for enhancing the in vivo stability and circulation time of nanoparticles and for attaching targeting ligands or therapeutic payloads for drug delivery applications.[8]

Experimental Protocols



Detailed methodologies are essential for the successful application of **Thiol-PEG3-phosphonic acid** in a research setting.

General Protocol for Protein Conjugation

This protocol outlines the steps for conjugating **Thiol-PEG3-phosphonic acid** to a protein with available primary amines (e.g., lysine residues) via EDC/NHS chemistry.

Materials:

- Thiol-PEG3-phosphonic acid
- Protein of interest in an amine-free buffer (e.g., PBS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer (e.g., MES, pH 6.0)
- Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching solution (e.g., Tris-HCl or hydroxylamine)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Activation of Thiol-PEG3-phosphonic acid:
 - Dissolve **Thiol-PEG3-phosphonic acid** in the Activation Buffer.
 - Add EDC and NHS to the solution (a common molar ratio is 1:2:5 for Acid:EDC:NHS).
 - Incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to Protein:



- Add the activated Thiol-PEG3-phosphonic acid solution to the protein solution. A starting molar excess of 10- to 20-fold of the linker to the protein is recommended.[10]
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9][10]
- Quenching the Reaction:
 - Add the quenching solution to a final concentration of 10-50 mM to stop the reaction.
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Remove excess linker and byproducts using size-exclusion chromatography or dialysis to obtain the purified protein-PEG conjugate.[9]

Protocol for Functionalizing Gold Nanoparticles

This protocol describes the ligand exchange process to functionalize citrate-capped gold nanoparticles with **Thiol-PEG3-phosphonic acid**.

Materials:

- Citrate-capped gold nanoparticle solution
- Thiol-PEG3-phosphonic acid
- Ultrapure water or PBS

Procedure:

- Preparation of Linker Solution: Prepare a stock solution of Thiol-PEG3-phosphonic acid in ultrapure water.
- Ligand Exchange Reaction:
 - Mix the citrate-capped gold nanoparticle solution with the Thiol-PEG3-phosphonic acid stock solution. A molar excess of the thiol linker is typically used.[8]

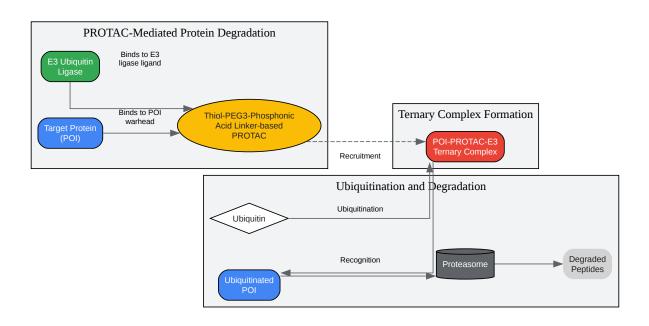


- Incubate the mixture at room temperature with gentle stirring for 12-24 hours.[8]
- Purification of Functionalized Nanoparticles:
 - Centrifuge the solution to pellet the functionalized gold nanoparticles and remove excess linker.[8]
 - Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.[8]
 - Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound linker.[8]
- Storage: Store the final functionalized gold nanoparticles at 4°C.[8]

Visualizing Key Processes

Diagrams illustrating the core mechanisms and workflows involving **Thiol-PEG3-phosphonic** acid can aid in understanding its utility.

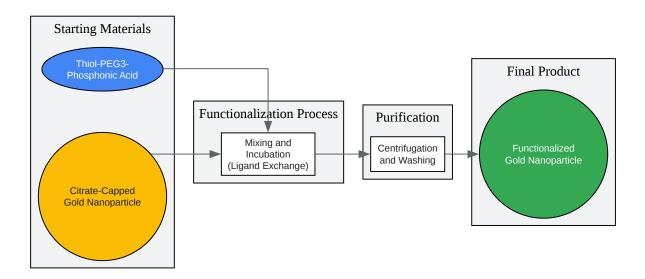




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Caption: Mechanism of PROTAC-mediated protein degradation.





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Caption: Workflow for gold nanoparticle functionalization.

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